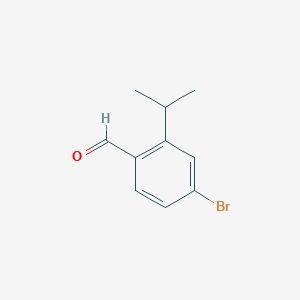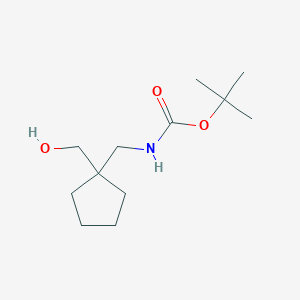
tert-Butyl ((1-(hydroxymethyl)cyclopentyl)methyl)carbamate
Descripción general
Descripción
“tert-Butyl ((1-(hydroxymethyl)cyclopentyl)methyl)carbamate” is a chemical compound with the CAS Number: 223763-91-5 . It has a molecular weight of 229.32 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(9-14)6-4-5-7-12/h14H,4-9H2,1-3H3,(H,13,15) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . The exact physical and chemical properties such as density, melting point, boiling point, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis Intermediate
This compound serves as an intermediate in organic synthesis, particularly in the preparation of cyclic amino alcohols . Its protected amino group allows for selective reactions at other functional sites without interference.
Pharmaceutical Research
In pharmaceutical research, it’s used to develop prodrugs and active pharmaceutical ingredients (APIs) due to its ability to undergo transformations into various bioactive molecules .
Peptide Synthesis
The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines in peptide synthesis. This compound, with its Boc-protected amine, is valuable for synthesizing peptides with cyclopentane rings, which can influence the peptide’s conformation and biological activity .
Material Science
Researchers utilize this compound in material science to synthesize polymers with specific mechanical properties. The cyclopentane ring can impart rigidity to the polymer chain, affecting its durability and elasticity .
Agrochemical Development
It has potential applications in developing agrochemicals, such as insecticides or herbicides. The cyclopentane moiety can be a structural component of compounds with pesticidal activity .
Bioconjugation
This compound can be used in bioconjugation techniques where it’s linked to biomolecules like proteins or antibodies without disrupting their function, aiding in targeted drug delivery systems .
Chemical Biology
In chemical biology, it’s used to study protein interactions and enzyme mechanisms. The compound can be incorporated into small molecules that interact with biological targets, providing insights into their function .
Catalyst Development
Lastly, it’s used in the development of catalysts for chemical reactions. The cyclopentane structure can be part of ligands that influence the selectivity and efficiency of catalytic processes .
Safety And Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
tert-butyl N-[[1-(hydroxymethyl)cyclopentyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(9-14)6-4-5-7-12/h14H,4-9H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHBGLHPHXJZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





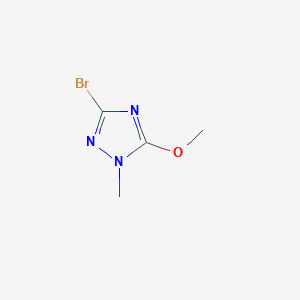
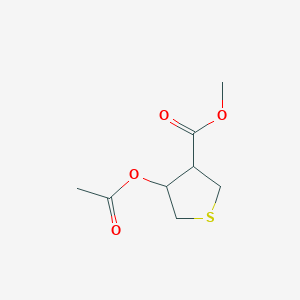
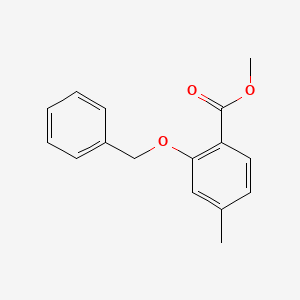
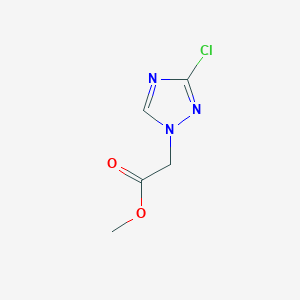
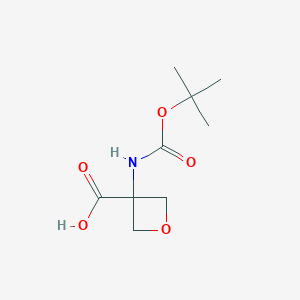

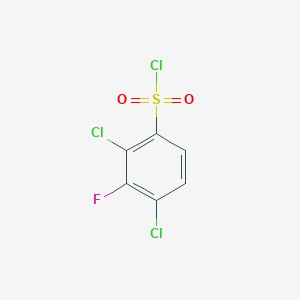

![2-Bromobenzo[d]thiazole-6-carbaldehyde](/img/structure/B1526268.png)
